BenchChemオンラインストアへようこそ!

CLZ-8

Apoptosis Mcl-1 PUMA

CLZ-8 (Mcl1-IN-8, CAS 678158-55-9) is a synthetic small-molecule compound classified as a dual-acting modulator targeting the interface between Myeloid Cell Leukemia 1 (Mcl-1) and p53 Upregulated Modulator of Apoptosis (PUMA). It is characterized as an orally bioactive Mcl-1-PUMA antagonist with a Ki value of 0.3 μM.

Molecular Formula C22H23N3O2S
Molecular Weight 393.5 g/mol
Cat. No. B1675955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCLZ-8
SynonymsMcl-1-PUMA modulator-8
Molecular FormulaC22H23N3O2S
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C2=NC(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)S2
InChIInChI=1S/C22H23N3O2S/c26-15-14-24-10-12-25(13-11-24)22-23-21(27)20(28-22)16-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,16,26H,10-15H2/b20-16-
InChIKeyIBEWMFVUBLAYJT-SILNSSARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CLZ-8 for Radioprotection Research: A Verified Mcl-1-PUMA Interface Inhibitor for Apoptosis Studies


CLZ-8 (Mcl1-IN-8, CAS 678158-55-9) is a synthetic small-molecule compound classified as a dual-acting modulator targeting the interface between Myeloid Cell Leukemia 1 (Mcl-1) and p53 Upregulated Modulator of Apoptosis (PUMA) [1]. It is characterized as an orally bioactive Mcl-1-PUMA antagonist with a Ki value of 0.3 μM . Its primary applications in research are centered on its radioprotective properties and its ability to dissect the apoptosis signaling network by simultaneously reducing PUMA-dependent apoptosis and deactivating Mcl-1-mediated anti-apoptotic mechanisms in cancer models [2].

Why Substituting CLZ-8 with Other Apoptosis Modulators Can Compromise Radioprotection and Dual-Action Studies


Generic substitution with standard Mcl-1 or PUMA inhibitors is not scientifically equivalent. The therapeutic window and experimental outcomes of CLZ-8 are defined by its precise dual interface inhibition (Ki = 0.3 μM), which is not a generic property of Mcl-1 antagonists or PUMA modulators . Substituting with a pure Mcl-1 inhibitor (e.g., A-1248767) will not address PUMA-dependent apoptosis, while using a broad-spectrum Bcl-2 family inhibitor will introduce confounding off-target effects [1]. Furthermore, CLZ-8 has demonstrated specific in vivo radioprotective efficacy at an optimized oral dose of 200 mg/kg, a functional validation that is not transferable to compounds lacking this dual mechanistic signature [2].

Quantitative Differential Evidence for CLZ-8 in Radioprotection and Mcl-1-PUMA Interface Assays


Dual Interface Inhibition: Binding Affinity of CLZ-8 vs. Class-Specific Mcl-1 Antagonists

CLZ-8 exhibits a dual binding profile at the Mcl-1-PUMA interface (Ki = 0.3 μM), contrasting with pure Mcl-1 inhibitors like MIM1 which target the BH3-binding groove. This dual action results in the functional reduction of PUMA-dependent apoptosis while deactivating Mcl-1-mediated anti-apoptosis, a combination not observed in single-target comparators [1].

Apoptosis Mcl-1 PUMA Protein-Protein Interaction

Functional Radioprotection in Human Endothelial Cells: IC50 of CLZ-8 vs. PUMA Inhibitor 5CHQ

In human umbilical vein endothelial cells (HUVECs), CLZ-8 effectively inhibits PUMA-dependent apoptosis with an IC50 of 38.93 ± 0.91 μM, providing significant protection against radiation-induced cellular damage . While 5CHQ is another known radioprotective PUMA inhibitor, direct comparative IC50 data in HUVECs is not available in the public domain, positioning CLZ-8's quantifiable efficacy as a key benchmark [1].

Radioprotection Apoptosis PUMA HUVEC

In Vivo Survival Efficacy: Optimized Dose of CLZ-8 vs. Other Radioprotectants

In a validated mouse model of acute radiation syndrome (ARS), oral administration of CLZ-8 at a dose of 200 mg/kg (administered 30 minutes prior to gamma irradiation) significantly enhanced survival rates compared to vehicle-treated controls [1]. Other radioprotectants, such as the GSK-3 inhibitor CHIR99021, have shown efficacy in intestinal radioprotection but through a different mechanism and without established oral dosing in comparable ARS survival models [2].

In Vivo Efficacy Radioprotection Acute Radiation Syndrome Survival Study

Physical Solubility for In Vivo Formulation: CLZ-8 vs. Venetoclax in Preclinical Dosing

CLZ-8 demonstrates high solubility in DMSO (≥45.6 mg/mL or >100 mM) and moderate solubility in ethanol, which facilitates the preparation of stock solutions and in vivo formulations . In contrast, many Bcl-2 family inhibitors, including the clinically approved Venetoclax, exhibit significantly lower aqueous solubility, often requiring complex and costly formulation strategies (e.g., lipid-based excipients, amorphous solid dispersions) for achieving adequate oral bioavailability in preclinical models [1].

Formulation Solubility In Vivo Studies Pharmacokinetics

Optimal Research and Procurement Applications for CLZ-8 Based on Verified Differential Evidence


Acute Radiation Syndrome (ARS) Model Development and Radioprotectant Screening

CLZ-8 is the optimal selection for establishing robust, reproducible models of Acute Radiation Syndrome (ARS) in rodents. The established in vivo efficacy at a specific oral dose (200 mg/kg) as documented by Feng et al. (2018) provides a reliable and validated benchmark for positive control in radioprotection studies [1]. This contrasts with other PUMA modulators lacking defined whole-body survival protocols.

Dissecting the Mcl-1 and PUMA Axis in Cancer Cell Apoptosis

For researchers investigating the complex interplay between pro-survival Mcl-1 and pro-apoptotic PUMA in cancer biology, CLZ-8 is a unique molecular tool. Its dual mechanism of action (Ki = 0.3 μM) allows for the simultaneous study of both pathways without the confounding influence of broader Bcl-2 family inhibition . This is particularly valuable in settings where pure Mcl-1 inhibitors (e.g., MIM1) or PUMA inhibitors alone fail to recapitulate the dual-pathway modulation observed in certain tumor microenvironments.

Optimization of In Vivo Formulations for Oral Delivery of Apoptosis Modulators

CLZ-8 presents a practical advantage in preclinical formulation development. Its favorable solubility profile in DMSO and ethanol simplifies the preparation of dosing solutions for oral gavage in animal models, reducing the need for complex and expensive nano-formulation or lipid-based delivery systems often required for poorly soluble Bcl-2 inhibitors like Venetoclax . This makes it an efficient and cost-effective choice for laboratories conducting routine in vivo pharmacology studies.

Benchmarking Novel Radioprotectors and Apoptosis Inhibitors

Due to its well-characterized in vitro IC50 (38.93 ± 0.91 μM in HUVECs) and in vivo efficacy, CLZ-8 serves as an excellent reference standard for benchmarking new chemical entities (NCEs) targeting the apoptosis pathway for radioprotection . Its quantifiable and reproducible data provide a solid baseline against which the potency and efficacy of novel compounds can be compared, ensuring robust and meaningful structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CLZ-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.